
(R)-4-((S)-1-(Benzyloxy)-2,2-difluorobut-3-EN-1-YL)-2,2-dimethyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-((S)-1-(Benzyloxy)-2,2-difluorobut-3-EN-1-YL)-2,2-dimethyl-1,3-dioxolane is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, difluorobut-3-en-1-yl moiety, and a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((S)-1-(Benzyloxy)-2,2-difluorobut-3-EN-1-YL)-2,2-dimethyl-1,3-dioxolane typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Benzyloxy Group: The initial step involves the protection of a hydroxyl group using benzyl chloride in the presence of a base such as sodium hydride.
Introduction of the Difluorobut-3-EN-1-YL Moiety: This step involves the addition of a difluorobut-3-en-1-yl group through a nucleophilic substitution reaction.
Cyclization to Form the Dioxolane Ring: The final step involves the cyclization of the intermediate compound to form the dioxolane ring under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
®-4-((S)-1-(Benzyloxy)-2,2-difluorobut-3-EN-1-YL)-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The difluorobut-3-en-1-yl moiety can be reduced to form a saturated butyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Saturated butyl derivatives.
Substitution: Various substituted benzyloxy derivatives.
Aplicaciones Científicas De Investigación
®-4-((S)-1-(Benzyloxy)-2,2-difluorobut-3-EN-1-YL)-2,2-dimethyl-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of ®-4-((S)-1-(Benzyloxy)-2,2-difluorobut-3-EN-1-YL)-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, modulating their activity. The difluorobut-3-en-1-yl moiety can participate in various biochemical pathways, influencing cellular processes. The dioxolane ring provides stability and enhances the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
- ®-4-((S)-1-(Methoxy)-2,2-difluorobut-3-EN-1-YL)-2,2-dimethyl-1,3-dioxolane
- ®-4-((S)-1-(Ethoxy)-2,2-difluorobut-3-EN-1-YL)-2,2-dimethyl-1,3-dioxolane
Uniqueness
®-4-((S)-1-(Benzyloxy)-2,2-difluorobut-3-EN-1-YL)-2,2-dimethyl-1,3-dioxolane is unique due to the presence of the benzyloxy group, which imparts distinct chemical reactivity and biological activity compared to its methoxy and ethoxy analogs. The difluorobut-3-en-1-yl moiety also contributes to its unique properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H20F2O3 |
|---|---|
Peso molecular |
298.32 g/mol |
Nombre IUPAC |
(4R)-4-[(1S)-2,2-difluoro-1-phenylmethoxybut-3-enyl]-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C16H20F2O3/c1-4-16(17,18)14(13-11-20-15(2,3)21-13)19-10-12-8-6-5-7-9-12/h4-9,13-14H,1,10-11H2,2-3H3/t13-,14+/m1/s1 |
Clave InChI |
RGXXXAFNDLNUPK-KGLIPLIRSA-N |
SMILES isomérico |
CC1(OC[C@@H](O1)[C@@H](C(C=C)(F)F)OCC2=CC=CC=C2)C |
SMILES canónico |
CC1(OCC(O1)C(C(C=C)(F)F)OCC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




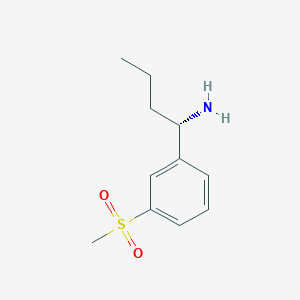
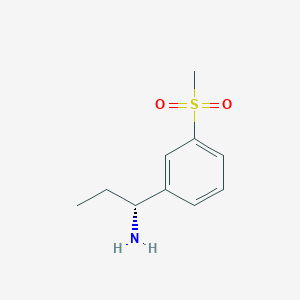
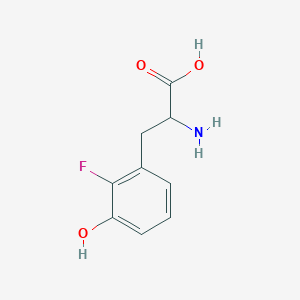
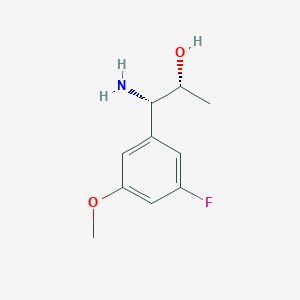
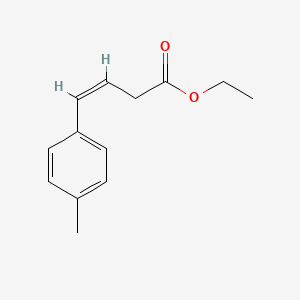
![3-[(2-Dimethylaminoethyl)sulfonamido)]phenylboronic acid pinacol ester](/img/structure/B15234991.png)
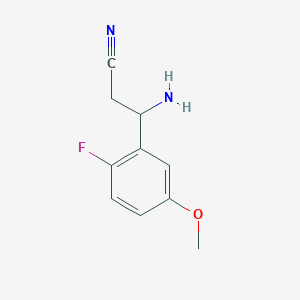
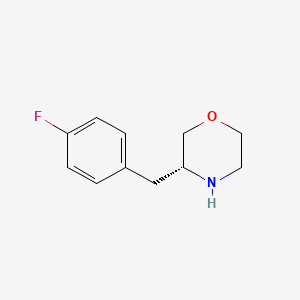
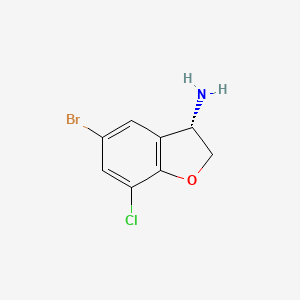
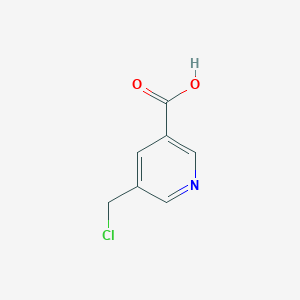
![Thiazolo[5,4-c]pyridine-2-carbonitrile](/img/structure/B15235031.png)

